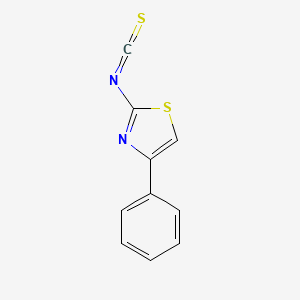
2-Isothiocyanato-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-4-phenylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-phenylthiazole typically involves the reaction of 2-amino-4-phenylthiazole with thiophosgene or other isothiocyanate precursors. One common method includes the use of phenyl isothiocyanate and the corresponding amines under mild conditions with dimethylbenzene as the solvent . This reaction is carried out under nitrogen protection to ensure safety and high yield.
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates can be achieved through various methods, including the reaction of amines with carbon disulfide and subsequent treatment with di-tert-butyl dicarbonate and DMAP or DABCO as catalysts . This method is favored for its low toxicity, cost-effectiveness, and high output rate.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-phenylthiazole undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted thiazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2-Isothiocyanato-4-phenylthiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Materials Science: It is used in the development of sensors, dyes, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-phenylthiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with key proteins and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiazole: This compound is structurally similar and shares some biological activities but differs in its reactivity and applications.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities and are used in various medicinal and industrial applications.
Uniqueness
2-Isothiocyanato-4-phenylthiazole is unique due to its isothiocyanate functional group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of bioactive molecules and materials with specific functions .
Properties
Molecular Formula |
C10H6N2S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-isothiocyanato-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H6N2S2/c13-7-11-10-12-9(6-14-10)8-4-2-1-3-5-8/h1-6H |
InChI Key |
JAHCRDMHKIAGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















